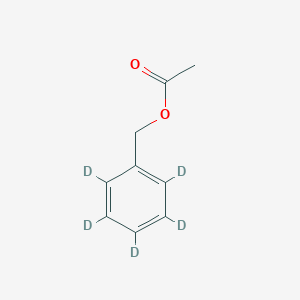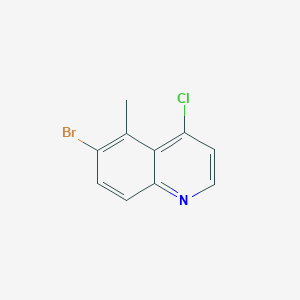
6-Bromo-4-chloro-5-methylquinoline
Vue d'ensemble
Description
6-Bromo-4-chloro-5-methylquinoline is an organic compound used in various scientific experiments for its unique physical and chemical properties. It has a molecular weight of 256.53 and a molecular formula of C10H7BrClN .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-5-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The exact mass of the molecule is 254.945038 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-4-chloro-5-methylquinoline are not detailed in the search results, quinoline derivatives are known to participate in a variety of reactions. These can include oxidative dehydrogenation reactions, deoxygenation reactions, and conversions of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Knorr Synthesis : The Knorr synthesis involves a condensation between β-keto esters and bromoaniline, followed by cyclization into 6-bromo-quinolin-2(1H)-one. This method provides a pathway to 6-bromo-2-chloro-4-methylquinoline, highlighting its potential as a versatile synthetic intermediate (Wlodarczyk et al., 2011).
Nucleophilic Substitution Reactions : Research on the regiochemistry in nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with various amines provides insights into the chemical behavior of bromo-methylquinoline derivatives, important for designing targeted chemical reactions (Choi & Chi, 2004).
Chemical Properties and Interactions
Aromatic Halogenation : Studies on the chlorination and iodination of methylquinoline derivatives, including 6-bromo variants, reveal insights into their chemical reactivity and potential for further chemical transformations (Tochilkin et al., 1983).
Phase Transfer Catalysis : The N-alkylation reaction of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions demonstrates the role of 6-bromo-4-chloro-5-methylquinoline in facilitating efficient chemical reactions (Organic Chemistry: An Indian Journal, 2014).
Crystal Structure and Molecular Analysis
Co-crystal Studies : Research on the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids, including 6-bromo derivatives, offers valuable data on molecular interactions and crystal packing dynamics (Gotoh & Ishida, 2020).
Vibrational Spectroscopy : Studies using vibrational spectroscopic techniques on compounds like 7-bromo-5-chloro-8-hydroxyquinoline help in understanding the fundamental modes and structural properties of bromo-chloroquinolines (Arjunan et al., 2009).
Biological Applications and Interactions
Antibacterial Evaluation : A study on the synthesis and antibacterial evaluation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showcases the potential biomedical applications of bromo-chloroquinoline derivatives (Ouerghi et al., 2021).
Metal Complexes and Biological Activities : The synthesis and biological evaluation of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes demonstrate the relevance of bromoquinoline derivatives in bioinorganic chemistry and potential therapeutic applications (Siddappa & Mayana, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-4-chloro-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIJBLHJIHQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CC(=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-5-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



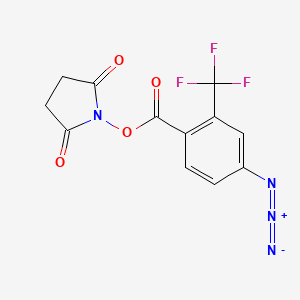
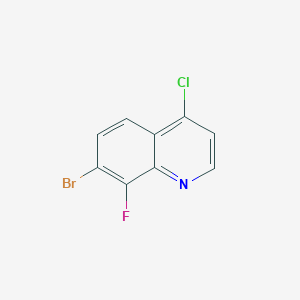
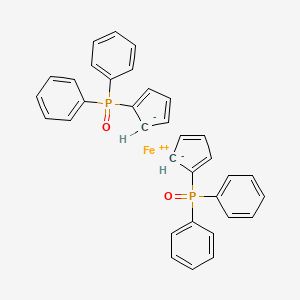
![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)
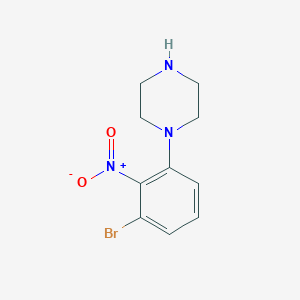
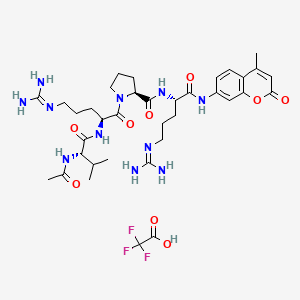
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
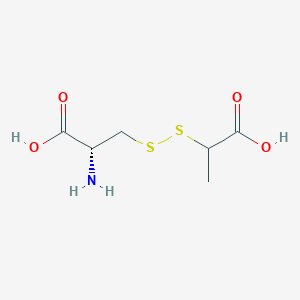
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
